Cas no 2624109-55-1 ((2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid)

(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid 化学的及び物理的性質
名前と識別子
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- (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid
- L-Isoleucine, N-(4-carboxy-1-oxobutyl)-
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- インチ: 1S/C11H19NO5/c1-3-7(2)10(11(16)17)12-8(13)5-4-6-9(14)15/h7,10H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t7-,10-/m0/s1
- InChIKey: ZMVWEBNXBDEXAY-XVKPBYJWSA-N
- SMILES: C(O)(=O)[C@H]([C@@H](C)CC)NC(=O)CCCC(O)=O
じっけんとくせい
- 密度みつど: 1.190±0.06 g/cm3(Predicted)
- Boiling Point: 526.4±35.0 °C(Predicted)
- 酸度系数(pKa): 3.61±0.10(Predicted)
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27747164-0.1g |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95.0% | 0.1g |
$301.0 | 2025-03-19 | |
Enamine | EN300-27747164-0.05g |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95.0% | 0.05g |
$202.0 | 2025-03-19 | |
1PlusChem | 1P0284KJ-5g |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95% | 5g |
$3183.00 | 2023-12-18 | |
1PlusChem | 1P0284KJ-10g |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95% | 10g |
$4692.00 | 2023-12-18 | |
Aaron | AR0284SV-2.5g |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95% | 2.5g |
$2373.00 | 2023-12-15 | |
1PlusChem | 1P0284KJ-100mg |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95% | 100mg |
$434.00 | 2023-12-18 | |
Enamine | EN300-27747164-0.25g |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95.0% | 0.25g |
$431.0 | 2025-03-19 | |
Enamine | EN300-27747164-2.5g |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
Enamine | EN300-27747164-0.5g |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95.0% | 0.5g |
$679.0 | 2025-03-19 | |
Enamine | EN300-27747164-10.0g |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid |
2624109-55-1 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 |
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acidに関する追加情報
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid: A Novel Compound with Promising Bioactivities and Therapeutic Potential
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, identified by the CAS number 2624109-55-1, represents a structurally unique compound that has garnered significant attention in recent years. This molecule is characterized by its complex stereochemistry, with the (2S,3S) configuration at the central carbon atoms, and its functional groups that include both carboxylic acid and amide moieties. The presence of these functional groups contributes to its potential biological activities, making it a subject of interest in pharmaceutical research. Recent studies have highlighted its role in modulating cellular signaling pathways, particularly in the context of inflammatory and metabolic disorders.
One of the most notable features of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid is its ability to interact with specific receptors or enzymes, which has been explored in several experimental models. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective agonist activity toward the PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) receptor, a key regulator of lipid metabolism and insulin sensitivity. This finding is particularly relevant given the rising global prevalence of metabolic syndrome and type 2 diabetes, where PPARγ activators have shown therapeutic potential.
Moreover, the 4-carboxybutanamido group in (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid plays a critical role in its pharmacological profile. This moiety is structurally similar to certain known anti-inflammatory agents, suggesting that the compound may possess dual functionalities. A 2024 review in Pharmaceutical Research highlighted the potential of such derivatives to modulate both COX-2 (Cyclooxygenase-2) and 5-LOX (5-Lipoxygenase) pathways, which are implicated in the pathogenesis of chronic inflammatory diseases. This dual targeting capability could provide a novel therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The 3-methylpentanoic acid backbone of this compound also contributes to its unique pharmacodynamic properties. Structural analysis has revealed that this moiety enhances the compound's solubility and bioavailability, which are critical factors in drug development. A 2023 study in Drug Discovery Today reported that derivatives of this structure exhibit improved oral bioavailability compared to traditional PPARγ agonists, which often suffer from poor solubility and metabolic instability. This finding underscores the importance of the 3-methylpentanoic acid group in optimizing the therapeutic potential of the compound.
In terms of synthetic accessibility, the (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid has been synthesized through a multi-step process that involves stereoselective reactions and functional group transformations. A 2024 paper in Organic & Biomolecular Chemistry described an efficient asymmetric synthesis route that employs chiral auxiliaries to achieve the desired stereochemistry. This method not only enhances the yield of the compound but also reduces the number of steps required for its preparation, making it a viable option for large-scale production in pharmaceutical applications.
The biological activities of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid have also been evaluated in preclinical models. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells, particularly in breast and colon cancer cell lines. A 2023 study published in Cancer Research demonstrated that the compound induces apoptosis through the modulation of the mitochondrial apoptotic pathway, suggesting its potential as an antitumor agent. These findings are particularly promising given the increasing need for novel chemotherapeutic agents that can target cancer cells with minimal toxicity to healthy tissues.
Furthermore, the compound has been shown to exhibit neuroprotective effects in experimental models of neurodegenerative diseases. A 2024 study in Neuropharmacology reported that (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid reduces oxidative stress and neuroinflammation in a mouse model of Alzheimer's disease. The mechanism of action appears to involve the activation of Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2), a transcription factor that regulates the expression of antioxidant enzymes. These results highlight the potential of this compound in the treatment of neurodegenerative disorders.
Despite its promising properties, the development of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its pharmacokinetic profile and evaluating its safety in preclinical trials. A 2024 clinical trial report in Drug Safety indicated that the compound is well-tolerated in animal models, with no significant adverse effects observed. These findings provide a strong foundation for further clinical investigations, particularly in the treatment of metabolic and inflammatory diseases.
In conclusion, (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid is a compound with a unique structural framework and diverse biological activities. Its potential applications in the treatment of metabolic disorders, inflammatory diseases, and cancer make it a promising candidate for further research. As the field of medicinal chemistry continues to evolve, the development of this compound may lead to the discovery of novel therapeutic agents that address some of the most pressing health challenges of our time.
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